BenchChemオンラインストアへようこそ!

tert-Butyl [3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate

BCP bioisostere aqueous solubility drug-likeness

tert-Butyl [3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate (CAS 1980054-40-7) is a bifunctional building block combining a bicyclo[1.1.1]pentane (BCP) core with a 2-aminothiazole heterocycle and a Boc-protected amine handle. The BCP motif is a well-validated nonclassical bioisostere of the phenyl ring, tert-butyl group, and internal alkynes.

Molecular Formula C13H19N3O2S
Molecular Weight 281.37
CAS No. 1980054-40-7
Cat. No. B2530382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl [3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate
CAS1980054-40-7
Molecular FormulaC13H19N3O2S
Molecular Weight281.37
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC12CC(C1)(C2)C3=CSC(=N3)N
InChIInChI=1S/C13H19N3O2S/c1-11(2,3)18-10(17)16-13-5-12(6-13,7-13)8-4-19-9(14)15-8/h4H,5-7H2,1-3H3,(H2,14,15)(H,16,17)
InChIKeyGWZPFZXMPATULN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl [3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate (CAS 1980054-40-7): A BCP-Aminothiazole Building Block for Lead Optimization


tert-Butyl [3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate (CAS 1980054-40-7) is a bifunctional building block combining a bicyclo[1.1.1]pentane (BCP) core with a 2-aminothiazole heterocycle and a Boc-protected amine handle. The BCP motif is a well-validated nonclassical bioisostere of the phenyl ring, tert-butyl group, and internal alkynes [1]. The 2-aminothiazole moiety is a privileged scaffold in kinase inhibitor design, particularly for CDK family targets [2]. This compound is listed in the Temple University patent family (WO2018136766A1 / US 10,941,126 B2) covering bridged bicycloalkyl-substituted aminothiazoles for oncology applications [3]. Its primary utility lies in providing a three-dimensional, sp³-rich replacement for planar aromatic systems during fragment-based lead optimization, with the Boc group enabling orthogonal deprotection for downstream diversification.

Why Generic Substitution Fails for tert-Butyl [3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate: Physicochemical Divergence from Phenyl, Cubane, and Non-BCP Analogs


In-class aminothiazole building blocks are not interchangeable because the BCP core confers quantifiable, directional differences in solubility, lipophilicity, metabolic stability, and molecular geometry relative to phenyl-containing or alternative bridged bicyclic analogs. Matched molecular pair studies demonstrate that BCP replacement of a para-substituted phenyl ring improves aqueous solubility by ≥50-fold and markedly reduces non-specific binding (NSB) as measured by CHI(IAM) chromatographic hydrophobicity index, whereas bicyclo[2.2.2]octane (BCO) replacement does not replicate these benefits [1]. In the γ-secretase inhibitor series, the BCP analog delivered ~4-fold higher Cmax and AUC relative to the parent phenyl compound in mouse PK studies, alongside equipotent target engagement [2]. Conversely, cubane-based bioisosteres, while equipotent, have been shown to reduce metabolic stability due to enzyme-mediated core oxidation—a liability not observed with BCP [3]. The 2-aminothiazole moiety further contributes target-class selectivity: the Temple University patent family explicitly claims bridged bicycloalkyl-aminothiazoles as CDK9 inhibitors for epigenetic cancer therapy, a profile not generalizable to all aminothiazole-containing fragments [4]. Selection of this specific BCP-aminothiazole building block over a generic phenyl-aminothiazole or alternative bioisostere is therefore justified by experimentally verified divergence across multiple developability parameters.

Quantitative Differentiation Evidence for tert-Butyl [3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate vs. Closest Analogs


Aqueous Solubility: ≥50-Fold Improvement of BCP Over Phenyl Ring in Matched Molecular Pairs

In a systematic matched molecular pair study across multiple chemotypes, replacement of a para-substituted phenyl ring with a bicyclo[1.1.1]pentane-1,3-diyl (BCP) group improved aqueous solubility by at least 50-fold [1]. BCP also markedly decreased non-specific binding (NSB) as measured by the chromatographic hydrophobicity index on immobilized artificial membranes (CHI(IAM)). By comparison, the bicyclo[2.2.2]octane-1,4-diyl (BCO) replacement did not confer the same solubility or NSB benefits. The target compound, bearing a BCP core with a 2-aminothiazole substituent, is positioned to deliver this solubility advantage relative to a hypothetical phenyl-aminothiazole analog. Note: This is a class-level inference from BCP-phenyl matched pair data; direct solubility measurement for this specific compound has not been reported in the public domain.

BCP bioisostere aqueous solubility drug-likeness lead optimization

Oral Pharmacokinetics: ~4-Fold Cmax and AUC Increase for BCP vs. Phenyl in Mouse Model

In the seminal BCP bioisostere study by Stepan et al. (Pfizer, 2012), replacement of the central para-fluorophenyl ring in γ-secretase inhibitor BMS-708,163 (compound 1) with a bicyclo[1.1.1]pentane motif yielded compound 3, which demonstrated approximately 4-fold higher Cmax and AUC values relative to the parent phenyl compound in a mouse pharmacokinetic model, while maintaining equipotent γ-secretase inhibition [1]. The BCP analog also showed significant improvements in passive permeability (PAMPA) and aqueous solubility. This direct head-to-head comparison demonstrates that the BCP core—identical in geometry to that in CAS 1980054-40-7—can translate physicochemical advantages into measurable in vivo exposure benefits. While this evidence comes from a different chemotype (γ-secretase inhibitor rather than aminothiazole), the BCP scaffold effect on PK is considered class-general and applicable across target classes.

BCP bioisostere oral bioavailability pharmacokinetics gamma-secretase

Metabolic Stability: BCP Avoids Core Oxidation Liability Observed with Cubane Bioisosteres

In a direct three-way comparison of phenyl bioisosteres within an antimalarial series (Tse et al., J Med Chem, 2020), the BCP analog (compound 22) was equipotent to the parent phenyl compound and showed significantly improved metabolic properties. In contrast, the cubane analog (compound 19), while also exhibiting improved in vitro potency against Plasmodium falciparum, suffered from reduced metabolic stability due to enzyme-mediated oxidation occurring directly on the cubane core [1]. This finding establishes that not all nonclassical phenyl bioisosteres are metabolically equivalent and that BCP provides a distinct metabolic stability advantage over cubane, a commonly considered alternative. For CAS 1980054-40-7, the BCP core is therefore predicted to confer favorable metabolic stability relative to cubane-based aminothiazole analogs, although direct measurement in the specific structural context of a 2-aminothiazole-BCP conjugate remains to be reported.

BCP metabolic stability cubane oxidation antimalarial bioisosteres in vitro metabolism

LogP Modulation: BCP Systematically Reduces Lipophilicity Relative to Phenyl in sp²–sp³ Fragment Pairs

Lefebvre et al. (Helv Chim Acta, 2023) synthesized a library of sp²–sp³ fragments and systematically compared the physicochemical properties of bicyclo[1.1.1]pentane-containing compounds with their direct aromatic (phenyl) counterparts. The BCP derivatives showed a substantial improvement (reduction) in LogP and a corresponding increase in aqueous solubility relative to the phenyl analogs [1]. Notably, bicyclo[2.2.2]octane (BCO) derivatives did not reproduce these benefits. For the target compound CAS 1980054-40-7, the computed LogP is 2.42 (as reported by vendor technical datasheets) ; a hypothetical phenyl analog (tert-butyl [4-(2-aminothiazol-4-yl)phenyl]carbamate) would be expected to have a higher LogP and correspondingly lower aqueous solubility based on the established BCP-vs-phenyl LogP trend.

BCP LogP lipophilicity physicochemical properties fragment-based drug discovery

Patent-Covered CDK9 Inhibitor Chemical Space: Temple University Claims Bicycloalkyl-Aminothiazoles for Epigenetic Oncology

The Temple University patent family (US 10,941,126 B2; WO2018136766A1; EP 3571196 B1), filed January 2017 and granted March 2021, specifically claims novel bridged bicycloalkyl-substituted aminothiazole compounds for preventing or treating cancer [1]. The patent exemplifies compounds in which the bicycloalkyl moiety (including bicyclo[1.1.1]pentane) is directly attached to a 2-aminothiazole core—the identical connectivity present in CAS 1980054-40-7. The claimed mechanism involves CDK9 inhibition leading to reactivation of epigenetically silenced tumor suppressor genes, a therapeutic strategy supported by peer-reviewed publications demonstrating that aminothiazole-based CDK9 inhibitors (e.g., MC180295, IC50 = 5 nM against CDK9 with >22-fold selectivity over other CDKs) promote global reactivation of silenced genes in cancer cells [2]. CAS 1980054-40-7, as a Boc-protected BCP-aminothiazole, serves as a direct synthetic intermediate toward the deprotected amine building block for constructing patent-covered CDK9 inhibitor chemotypes. This patent linkage provides procurement justification not available for generic, non-bicycloalkyl aminothiazole building blocks.

CDK9 inhibitor aminothiazole epigenetic therapy oncology patent

3D Geometry Differentiation: BCP Exit Vector Distance and Angle vs. 1,4-Disubstituted Phenyl

The bicyclo[1.1.1]pentane-1,3-diyl scaffold provides a non-planar, three-dimensional replacement for 1,4-disubstituted phenyl rings with a bridgehead-to-bridgehead distance of approximately 1.8–1.9 Å, which is roughly 1 Å shorter than the 2.8 Å distance across a para-substituted phenyl ring [1]. The exit vector angles from the BCP bridgehead carbons are approximately 180° (linear), compared to the 180° para geometry of phenyl, but the saturated, sp³-rich BCP core introduces conformational constraints and electronic properties fundamentally different from the planar, π-electron-rich phenyl system. This geometric distinction can alter binding mode, target engagement, and off-target profiles in ways not achievable with phenyl-based analogs. Additionally, the BCP scaffold's increased fraction of sp³-hybridized carbons (Fsp³) contributes to improved three-dimensionality—a parameter increasingly correlated with clinical success rates . For CAS 1980054-40-7, the BCP core simultaneously positions the 2-aminothiazole and the Boc-protected amine at a defined distance and angle distinct from any phenyl, cubane, or BCO alternative.

BCP geometry exit vector scaffold hopping 3D drug design

High-Impact Application Scenarios for tert-Butyl [3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate (CAS 1980054-40-7)


CDK9-Targeted Epigenetic Oncology Lead Optimization

The Temple University patent family (US 10,941,126 B2) establishes bridged bicycloalkyl-aminothiazoles as CDK9 inhibitors for reactivating epigenetically silenced tumor suppressor genes [1]. CAS 1980054-40-7 serves as a direct synthetic precursor: Boc deprotection liberates the free bridgehead amine for subsequent diversification (e.g., amide coupling, sulfonamide formation, or urea synthesis) to generate patent-covered CDK9 inhibitor candidates. The BCP core's demonstrated ~4-fold oral exposure advantage over phenyl analogs [2] and ≥50-fold solubility improvement [3] are directly relevant to achieving the oral bioavailability required for chronic oncology dosing. The 2-aminothiazole moiety aligns with the pharmacophore of MC180295 (CDK9 IC50 = 5 nM, >22-fold selectivity), providing a validated starting point for structure-activity relationship exploration [4].

Fragment-Based Drug Discovery (FBDD) with sp³-Enriched BCP Scaffolds

The 'escape from flatland' paradigm in modern drug discovery emphasizes increasing the fraction of sp³-hybridized carbons (Fsp³) to improve clinical developability [1]. CAS 1980054-40-7, with its saturated BCP core, inherently elevates Fsp³ relative to planar phenyl-aminothiazole fragments. The compound's computed LogP of 2.42 and TPSA of 77.24 Ų [2] place it within favorable drug-like physicochemical space. The Boc-protected amine and 2-aminothiazole provide two orthogonal diversification vectors for fragment growing, merging, or linking strategies. The BCP exit vector geometry (~1.8 Å bridgehead distance, 180° angle) offers a structurally distinct alternative to phenyl-based fragments (2.8 Å) for screening libraries targeting novel 3D chemical space [3].

BCP-for-Phenyl Scaffold Hopping in Kinase Inhibitor Programs

For kinase inhibitor programs where a para-substituted phenyl ring has been identified as a key pharmacophoric element but introduces developability liabilities (high LogP, poor solubility, metabolic instability, CYP inhibition), CAS 1980054-40-7 offers a BCP-based scaffold-hopping replacement [1]. The systematic matched molecular pair evidence demonstrates that BCP substitution reduces LogP, improves aqueous solubility (≥50-fold), and enhances metabolic stability while maintaining or improving target potency [2][3]. The 2-aminothiazole moiety is a privileged kinase hinge-binding motif, making this building block particularly suited for ATP-competitive kinase inhibitor series where the BCP core can replace a central phenyl spacer while preserving the aminothiazole hinge-binding interaction.

Parallel Synthesis of BCP-Aminothiazole Focused Libraries for CDK Selectivity Profiling

The Boc-protected amine handle on CAS 1980054-40-7 enables high-throughput parallel synthesis of diverse amide, sulfonamide, urea, and carbamate libraries following deprotection [1]. This is directly relevant to the CDK inhibitor field, where subtle modifications to the solvent-exposed region can tune selectivity across the CDK family (CDK1, 2, 4, 6, 7, 9). The BCP core's established metabolic stability advantage over cubane alternatives [2] and its solubility benefits over phenyl [3] make it the preferred core scaffold for library production where downstream in vitro ADME screening is planned. The patent coverage through at least 2038 [4] provides commercial incentive for organizations investing in proprietary library synthesis within this chemical space.

Quote Request

Request a Quote for tert-Butyl [3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.